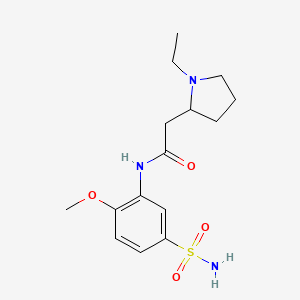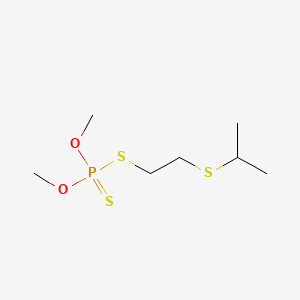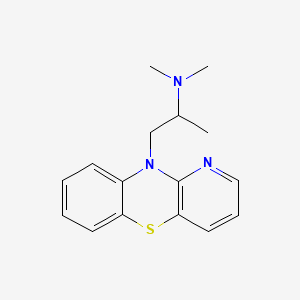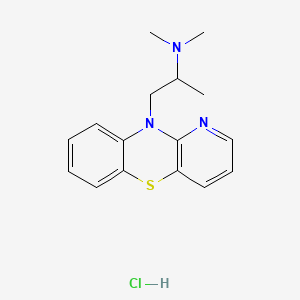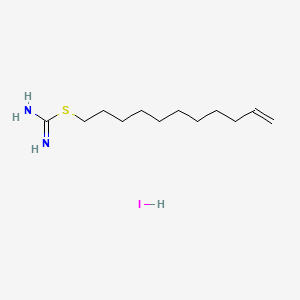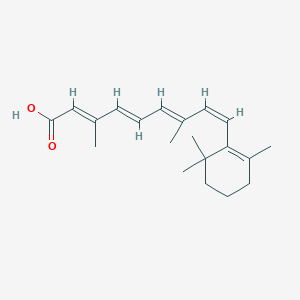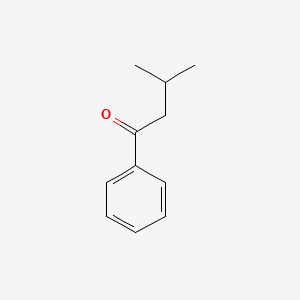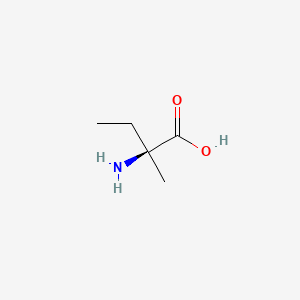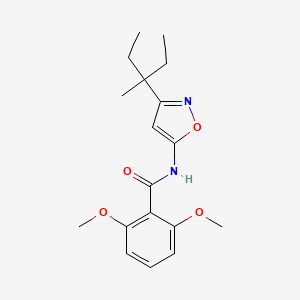
IWR-1-endo
Overview
Description
IWR-1-endo is a small molecule inhibitor that primarily targets the Wnt signaling pathway. This compound is known for its ability to stabilize the AXIN2 protein, which plays a crucial role in the degradation of β-catenin, a key component in the Wnt signaling pathway . By inhibiting this pathway, this compound has significant implications in various biological processes and diseases, including cancer and stem cell research .
Scientific Research Applications
IWR-1-endo has a wide range of scientific research applications, including:
Mechanism of Action
IWR-1-endo exerts its effects by inhibiting the Wnt signaling pathway. It stabilizes the AXIN2 protein, which is part of the destruction complex responsible for degrading β-catenin . By preventing the accumulation of β-catenin, this compound effectively blocks the transcription of Wnt target genes, thereby inhibiting cell proliferation and promoting cell differentiation .
Safety and Hazards
Future Directions
IWR-1-endo is currently in the preclinical development stage . It has been used in research for its ability to inhibit the WNT signaling pathway, which has implications in various biological processes and diseases. Future research may focus on its potential therapeutic applications .
Relevant Papers this compound has been cited in various publications. For instance, it has been used in research involving human pluripotent stem cells . It has also been used in studies investigating the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .
Biochemical Analysis
Biochemical Properties
IWR-1-endo interacts with several key biomolecules in the Wnt/β-catenin pathway. It inhibits Wnt-induced accumulation of β-catenin, a key protein in the Wnt signaling pathway, by stabilizing the destruction complex member AXIN2 . This interaction effectively blocks the Wnt/β-catenin pathway, with an IC50 value of 180 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to promote self-renewal and maintain pluripotency of human embryonic stem cells and mouse Epi-stem cells . Additionally, it promotes differentiation of cardiomyocytes from human pluripotent stem cells (PSCs) and induces the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the destruction complex member AXIN2, which leads to the stabilization of this complex . This stabilization prevents the accumulation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit Wnt signaling, which can lead to various effects depending on the dosage . Specific threshold effects or toxic effects at high doses have not been extensively documented.
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway . It interacts with the destruction complex member AXIN2, affecting the metabolic flux of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IWR-1-endo involves multiple steps, typically starting with aspartic acid and benzoic anhydride as raw materials. The process includes esterification, substitution, and reduction reactions to ultimately yield the target compound . The detailed synthetic route is as follows:
Esterification: Aspartic acid reacts with benzoic anhydride to form an ester intermediate.
Substitution: The ester intermediate undergoes a substitution reaction to introduce the desired functional groups.
Reduction: The final step involves the reduction of the intermediate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
IWR-1-endo undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique in its ability to stabilize the AXIN2 protein, which is a critical component of the β-catenin destruction complex . This specific mechanism of action distinguishes it from other Wnt pathway inhibitors like XAV939, which directly target tankyrase enzymes .
properties
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



